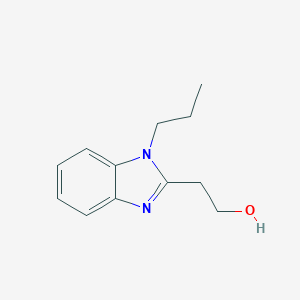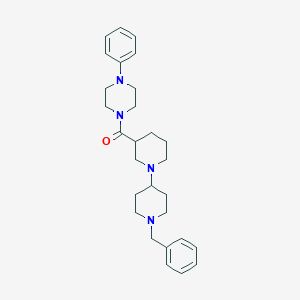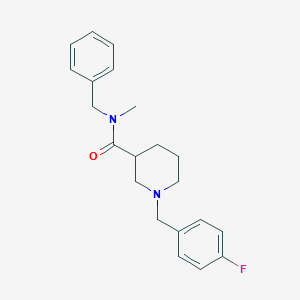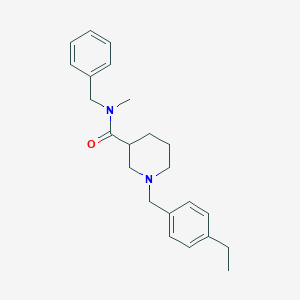![molecular formula C15H18N2O3S B246864 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B246864.png)
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a methoxy group attached to a benzene ring, a methyl group attached to a nitrogen atom, and a pyridine ring connected via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzenesulfonyl chloride, N-methylamine, and 2-(2-pyridyl)ethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 4-methoxybenzenesulfonyl chloride is first reacted with N-methylamine to form an intermediate sulfonamide. This intermediate is then reacted with 2-(2-pyridyl)ethylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Using large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form a sulfinamide or sulfenamide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide.
Reduction: Formation of N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfinamide.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in microbial growth or inflammation.
Pathways Involved: The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide: is similar to other sulfonamides such as:
Uniqueness
Structural Features: The presence of both a methoxy group and a pyridine ring distinguishes it from other sulfonamides.
Its unique structure may confer distinct biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H18N2O3S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-methoxy-N-methyl-N-(2-pyridin-2-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-17(12-10-13-5-3-4-11-16-13)21(18,19)15-8-6-14(20-2)7-9-15/h3-9,11H,10,12H2,1-2H3 |
InChI Key |
FHDBYCGRZMKPAP-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CN(CCC1=CC=CC=N1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B246784.png)
![1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE](/img/structure/B246811.png)
![2-{1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B246818.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)

![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)
![N~3~-BENZYL-N~3~-METHYL-1-[2-(TRIFLUOROMETHYL)BENZYL]-3-PIPERIDINECARBOXAMIDE](/img/structure/B246835.png)
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)


